molecular formula C24H21NO3S B2897090 (2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 902557-43-1

(2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B2897090
CAS No.: 902557-43-1
M. Wt: 403.5
InChI Key: XUOZOZYKVVFZAC-IZHYLOQSSA-N
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Description

The compound (2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine belongs to the chromen-imine class, characterized by a fused benzopyran core with an imine linkage and a sulfonyl substituent. Its structure includes:

  • 2,3-Dimethylphenyl group: Attached to the imine nitrogen, this substituent introduces steric bulk and electron-donating effects.
  • 4-Methylbenzenesulfonyl (tosyl) group: A strong electron-withdrawing moiety at the 3-position, influencing reactivity and solubility.

Crystallographic refinement of such structures often employs SHELX software, a standard in small-molecule crystallography .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3S/c1-16-11-13-20(14-12-16)29(26,27)23-15-19-8-4-5-10-22(19)28-24(23)25-21-9-6-7-17(2)18(21)3/h4-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOZOZYKVVFZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves the condensation of 2,3-dimethylaniline with 3-tosyl-2H-chromen-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

(2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Table 1: Substituent Effects in Chromen-Imine Derivatives
Compound Name Substituent on Imine-N Sulfonyl Group Additional Substituents Key Properties/Applications
Target Compound 2,3-Dimethylphenyl 4-Methylbenzenesulfonyl None Not explicitly stated (inference: potential pesticidal/medicinal applications)
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 3,4-Difluorophenyl 4-Methylbenzenesulfonyl 8-Methoxy Enhanced electron-withdrawing effects (fluorine); methoxy improves solubility
(2Z)-N-(4-Ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 4-Ethylphenyl 4-Methylbenzenesulfonyl 8-Methoxy Increased steric bulk (ethyl); methoxy may enhance bioavailability

Key Observations :

  • Electron-Donating vs.
  • Methoxy Substitution : The absence of methoxy in the target compound suggests lower polarity compared to and , which could affect membrane permeability in biological systems.

Core Structural Modifications

Table 2: Chromene-Derivative Backbone Variations
Compound Class Core Structure Example Compounds Biological Relevance
Chromen-Imines Benzopyran + imine Target compound; Potential kinase inhibitors or agrochemicals (inferred from pesticidal analogs )
Chromeno[2,3-d]pyrimidinones Fused pyrimidinone ring 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-... Anticancer or antimicrobial activity (common in pyrimidinones)

Key Observations :

  • The fused pyrimidinone derivatives in exhibit distinct reactivity (e.g., cyclization under reflux) and may target enzymes like dihydrofolate reductase, unlike the simpler chromen-imines.

Biological Activity

The compound (2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic organic molecule that possesses a complex structure with significant potential for various biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H23NO4SC_{25}H_{23}NO_4S, indicating the presence of a chromen-2-imine core, which is known for its diverse biological activities. The structure includes:

  • Chromene backbone : Contributes to stability and reactivity.
  • Methyl and sulfonyl groups : Enhance lipophilicity and may influence interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures often exhibit a wide range of biological activities, including:

  • Anticancer properties : Many chromene derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial activity : Some studies suggest potential efficacy against bacterial and fungal strains.
  • Anti-inflammatory effects : Certain derivatives have demonstrated the ability to reduce inflammation in preclinical models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitory effects on cancer cell lines
AntimicrobialEfficacy against bacterial and fungal pathogens
Anti-inflammatoryReduction of inflammation in animal models

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of various chromene derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, with IC50 values ranging from 0.04 µM to 15.66 µM depending on the specific derivative tested .
  • Antimicrobial Properties :
    Research has also focused on the antimicrobial potential of chromene derivatives. For instance, compounds derived from chromene structures have been tested against common pathogens, showing promising results in inhibiting growth at low concentrations .
  • Anti-inflammatory Effects :
    In a model assessing inflammation, certain derivatives exhibited a marked reduction in inflammatory markers. This suggests that the compound may have therapeutic potential in managing inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of enzyme activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interference with cellular signaling pathways : The compound may modulate signaling pathways that are critical for cell survival and proliferation.

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